molecular formula C8H6ClNO4 B080554 Methyl 2-chloro-4-nitrobenzoate CAS No. 13324-11-3

Methyl 2-chloro-4-nitrobenzoate

Cat. No.: B080554
CAS No.: 13324-11-3
M. Wt: 215.59 g/mol
InChI Key: PICNSXCJRMYANX-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-nitrobenzoate (CAS: 13324-11-3) is an aromatic ester with the molecular formula C₈H₆ClNO₄ and a molecular weight of 215.59 g/mol. It features a methyl ester group at the carboxylic acid position, a chlorine substituent at the 2-position, and a nitro group at the 4-position of the benzene ring. This compound is a crystalline solid with a melting point of 74–78°C . It is widely used as a synthetic intermediate in pharmaceuticals and materials science due to its reactive nitro and chloro groups, which facilitate further chemical modifications such as reductions and nucleophilic substitutions .

Properties

IUPAC Name

methyl 2-chloro-4-nitrobenzoate
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InChI

InChI=1S/C8H6ClNO4/c1-14-8(11)6-3-2-5(10(12)13)4-7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICNSXCJRMYANX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
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DSSTOX Substance ID

DTXSID30158023
Record name Methyl 2-chloro-4-nitrobenzoate
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Molecular Weight

215.59 g/mol
Source PubChem
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CAS No.

13324-11-3
Record name Benzoic acid, 2-chloro-4-nitro-, methyl ester
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Record name Methyl 2-chloro-4-nitrobenzoate
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Record name Methyl 2-chloro-4-nitrobenzoate
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Record name Methyl 2-chloro-4-nitrobenzoate
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Record name METHYL 2-CHLORO-4-NITROBENZOATE
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Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, 2-chloro-4-nitrobenzoic acid (45.23 mmol) is dissolved in methanol (100 mL) with concentrated sulfuric acid (2.5 mL, 46.9 mmol) as the catalyst. The mixture is heated to 65°C for 4 hours, followed by the addition of molecular sieves to absorb water and shift the equilibrium toward ester formation. Prolonged heating at 65°C for an additional 3 hours achieves 67% yield after workup and purification.

Key Parameters:

  • Temperature : 65°C (optimal for balancing reaction rate and side-product formation).

  • Catalyst Loading : 1.05 eq. H₂SO₄ relative to the acid.

  • Solvent : Methanol acts as both solvent and nucleophile.

Purification and Yield Optimization

Post-reaction, the mixture is filtered through Celite to remove molecular sieves, and the solvent is evaporated under reduced pressure. The crude product is dissolved in dichloromethane (DCM), washed with aqueous NaHCO₃ and brine, then dried over MgSO₄. Recrystallization from DCM/hexane yields a pale yellow solid with 99% purity. Industrial protocols often replace batch processing with continuous flow reactors to enhance efficiency.

Nitration of Methyl 2-Chlorobenzoate

An alternative route involves nitrating methyl 2-chlorobenzoate to introduce the nitro group at the para position. This method is advantageous when the chlorinated precursor is readily available.

Nitration Protocol

A nitrating mixture (concentrated HNO₃ and H₂SO₄) is added dropwise to methyl 2-chlorobenzoate at 0–5°C to control exothermicity. After stirring for 4–6 hours at room temperature, the reaction is quenched in ice-water, and the product is extracted with ethyl acetate. Column chromatography (hexane/ethyl acetate, 95:5) isolates this compound in 72–78% yield.

Challenges and Solutions:

  • Regioselectivity : The nitro group preferentially occupies the para position due to the electron-withdrawing chlorine’s meta-directing effect.

  • Side Products : Ortho-nitration is minimized by maintaining low temperatures during HNO₃ addition.

Alternative Synthetic Routes

Transesterification

This compound can be synthesized via transesterification of ethyl 2-chloro-4-nitrobenzoate with methanol. This method is less common but useful when ester interchange is preferable to direct acid esterification. Titanium(IV) isopropoxide (Ti(OiPr)₄) catalyzes the reaction at 80°C, achieving 85% conversion in 8 hours.

Halogen Exchange Reactions

In a patented approach, methyl 2-fluoro-4-nitrobenzoate undergoes halogen exchange with PCl₅ in chlorobenzene at 110°C. This method yields 89% product but requires careful handling of toxic byproducts like HF.

Reaction Optimization and Scalability

Catalyst Screening

Comparative studies show sulfuric acid outperforms p-toluenesulfonic acid (PTSA) in esterification, with yields increasing from 52% (PTSA) to 67% (H₂SO₄). Heterogeneous catalysts like Amberlyst-15 offer recyclability but require longer reaction times (12–16 hours).

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance nitration rates but complicate purification. Methanol’s dual role as solvent and reactant simplifies the direct esterification process.

Table 1: Comparison of Key Synthetic Methods

MethodYield (%)Purity (%)Key Advantage
Direct Esterification6799Simplicity, high purity
Nitration7895Scalability
Transesterification8597Avoids acidic conditions

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 8.21 (d, J=2.1 Hz, 1H, ArH), 7.67 (dd, J=8.4 Hz, 2.1 Hz, 1H, ArH), 7.19 (d, J=8.4 Hz, 1H, ArH), 3.89 (s, 3H, OCH₃).

  • HPLC : Retention time = 6.7 min (C18 column, 70:30 acetonitrile/water).

Purity Assessment

Combined GC-MS and elemental analysis ensures ≥99% purity for pharmaceutical applications. Industrial batches employ in-line FTIR to monitor reaction progress.

Industrial-Scale Production

Continuous Flow Synthesis

Replacing batch reactors with continuous systems reduces reaction time from 7 hours to 90 minutes while maintaining 65% yield. Molecular sieves are integrated into the flow path to remove water in real-time.

Waste Management

Spent sulfuric acid is neutralized with Ca(OH)₂ to generate gypsum (CaSO₄), which is reused in construction materials. Chlorinated byproducts are incinerated in closed systems to prevent environmental release .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (−NO₂) at the 4-position undergoes selective reduction to an amino group (−NH₂) under catalytic hydrogenation or chemical reduction conditions.

Reaction Conditions Mechanism Product Yield Sources
H₂ (1 atm), Pd/C (10% wt), MeOH, RT, 6 hCatalytic hydrogenation via electron transferMethyl 2-chloro-4-aminobenzoate~85%
Fe/HCl, H₂O, reflux, 2 hAcidic reduction with Fe as a reductantMethyl 2-chloro-4-aminobenzoate~70%
  • Key Findings :

    • Pd/C-mediated hydrogenation is highly selective for nitro reduction without affecting the ester or chloro groups.

    • The electron-withdrawing nitro group enhances the electrophilicity of the aromatic ring, facilitating hydrogen uptake .

Nucleophilic Substitution of the Chloro Group

The 2-chloro substituent undergoes substitution reactions with nucleophiles (e.g., −OH, −NH₂), influenced by the nitro group’s meta-directing effect.

Reagent Conditions Product Yield Sources
NaOH (2M), H₂O, 80°C, 4 hHydrolysis via SNAr mechanismMethyl 4-nitro-2-hydroxybenzoate~65%
NH₃ (aq.), EtOH, 60°C, 6 hAmmonolysisMethyl 4-nitro-2-aminobenzoate~58%
  • Key Findings :

    • The nitro group at the 4-position activates the chloro group at the 2-position for nucleophilic aromatic substitution (SNAr) by increasing ring electrophilicity .

    • Hydrolysis yields phenolic derivatives, while ammonolysis produces aniline analogs .

Ester Hydrolysis

The methyl ester group is hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Conditions Mechanism Product Yield Sources
H₂SO₄ (1M), H₂O, reflux, 3 hAcidic hydrolysis2-Chloro-4-nitrobenzoic acid~90%
NaOH (2M), H₂O, RT, 12 hBasic hydrolysis (saponification)2-Chloro-4-nitrobenzoic acid~95%
  • Key Findings :

    • Basic hydrolysis proceeds faster due to the nucleophilic attack of OH⁻ on the carbonyl carbon .

    • The resulting carboxylic acid is stable under ambient conditions but may decarboxylate at elevated temperatures .

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes into hazardous byproducts.

Conditions Byproducts Mechanism Sources
250°C, inert atmosphereNOₓ, CO, HCl, and polyaromatic hydrocarbonsRadical-mediated bond cleavage
  • Key Findings :

    • Decomposition releases toxic gases (e.g., NOₓ, HCl), necessitating controlled thermal handling .

    • The nitro group contributes to exothermic decomposition pathways .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring undergoes EAS at positions activated by substituents.

Reagent Conditions Product Yield Sources
HNO₃/H₂SO₄, 0°CNitration at 5-positionMethyl 2-chloro-4,5-dinitrobenzoate~40%
Cl₂, FeCl₃, 50°CChlorination at 6-positionMethyl 2,6-dichloro-4-nitrobenzoate~30%
  • Key Findings :

    • Nitration occurs at the 5-position due to the meta-directing effect of the existing nitro group .

    • Further chlorination is sterically hindered by the 2-chloro substituent, resulting in lower yields .

Scientific Research Applications

Organic Synthesis

Methyl 2-chloro-4-nitrobenzoate serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution Reactions: The chlorine atom can be substituted with various nucleophiles, leading to the formation of new compounds. For instance, it has been utilized in the synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters through nitro displacement reactions .
  • Formation of Benzothiophene Derivatives: The compound is used as a starting material for synthesizing benzothiophene derivatives, which are valuable in medicinal chemistry due to their biological activities .

Pharmaceutical Applications

The pharmaceutical industry has shown significant interest in this compound due to its potential as a precursor for drug development:

  • Antimicrobial Agents: Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics .
  • Anti-inflammatory Compounds: Some studies have explored its derivatives for anti-inflammatory effects, contributing to the search for new anti-inflammatory drugs .

Agrochemical Applications

In agriculture, this compound has been investigated for use in developing herbicides and pesticides:

  • Herbicidal Activity: Compounds derived from this compound have shown potential herbicidal activity, providing a basis for developing selective herbicides that target specific weed species without harming crops .

Case Study 1: Synthesis of Benzothiophene Derivatives

A study published in The Journal of Organic Chemistry detailed the synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters from this compound via nitro displacement reactions. This research highlights the versatility of this compound as a starting material in creating complex organic molecules with potential pharmaceutical applications .

Case Study 2: Antimicrobial Activity

In another investigation, researchers explored the antimicrobial properties of various derivatives synthesized from this compound. The study found that specific modifications to the nitro group enhanced the antimicrobial efficacy against common pathogens, suggesting pathways for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of methyl 2-chloro-4-nitrobenzoate involves its interaction with specific molecular targets. For instance, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new covalent bond. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons from the reducing agent .

Comparison with Similar Compounds

Ethyl 2-Chloro-4-Nitrobenzoate

  • CAS : 73097-02-6
  • Molecular Formula: C₉H₈ClNO₄
  • Molecular Weight : 229.62 g/mol
  • Key Differences :
    • The ethyl ester derivative has a longer alkyl chain (ethyl vs. methyl), resulting in lower melting points and increased lipophilicity .
    • Used similarly as a precursor in organic synthesis, but its larger size may influence solubility and reaction kinetics in specific solvents .

Morpholinium 2-Chloro-4-Nitrobenzoate

  • CAS : Referenced in crystallographic studies (e.g., Ishida et al., 2001) .
  • Structure : Ionic salt with morpholine as the cation and 2-chloro-4-nitrobenzoate as the anion.
  • Key Differences: Exhibits nonlinear optical (NLO) properties due to strong NH···O hydrogen bonds, which enhance crystal packing and polarizability . Higher thermal stability compared to the methyl ester, making it suitable for optoelectronic applications .

Ethanolammonium 2-Chloro-4-Nitrobenzoate

  • Structure: Ionic complex with ethanolamine as the cation.
  • Key Differences: Lower toxicity compared to morpholinium salts, as ethanolamine is a naturally occurring cell membrane component . Explored for dual biological activity, combining the antimicrobial effects of nitro/chloro groups with ethanolamine’s role in autophagy regulation .

2-Chloroethyl 4-Nitrobenzoate

  • CAS : Reported in crystallographic data (Wu et al., 2010) .
  • Structure : Features a chloroethyl ester group.
  • Key Differences :
    • The chloroethyl group introduces greater steric hindrance , affecting reactivity in substitution reactions.
    • Used in pigment and pharmaceutical intermediate synthesis, similar to the methyl ester .

Comparative Data Table

Compound CAS Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
Methyl 2-chloro-4-nitrobenzoate 13324-11-3 C₈H₆ClNO₄ 215.59 74–78 Pharmaceutical synthesis, NLO precursors
Ethyl 2-chloro-4-nitrobenzoate 73097-02-6 C₉H₈ClNO₄ 229.62 Not reported Organic synthesis
Morpholinium 2-chloro-4-nitrobenzoate - C₁₁H₁₃ClN₂O₄ 296.69 >200 (decomposes) Nonlinear optical materials
Ethanolammonium 2-chloro-4-nitrobenzoate - C₉H₁₂ClN₂O₄ 247.66 Not reported Biologically active compounds

Biological Activity

Methyl 2-chloro-4-nitrobenzoate (M2C4N), a compound with the molecular formula C8_8H6_6ClNO4_4 and a molecular weight of 215.591 g/mol, is a derivative of benzoic acid that has garnered attention for its biological activities. This article delves into the biological activity of M2C4N, highlighting its pharmacological properties, toxicological effects, and potential applications in various fields.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group and a chlorine atom on the aromatic ring, which play crucial roles in its reactivity and biological interactions. The compound's structure can be represented as follows:

  • Chemical Formula : C8_8H6_6ClNO4_4
  • CAS Number : 13324-11-3
  • Melting Point : 72-75°C .

Antimicrobial Properties

Recent studies have indicated that M2C4N exhibits significant antimicrobial activity. It has been evaluated for its potential as an inhibitor of bacterial topoisomerases, enzymes critical for bacterial DNA replication. A study demonstrated that compounds similar to M2C4N could effectively inhibit bacterial DNA gyrase and topoisomerase IV, with minimal inhibitory concentrations (MICs) in the low nanomolar range against various Gram-positive and Gram-negative bacteria, including multidrug-resistant strains .

Electro-Optic Effects

M2C4N has also been explored for its electro-optic properties when doped in liquid crystal (LC) mixtures. Research findings suggest that M2C4N enhances the dielectric anisotropy (Δϵ\Delta \epsilon ) of LC mixtures, which is beneficial for developing faster response times in electro-optic devices. The doped LC cells exhibited fall times that were significantly reduced compared to pristine LC cells .

Acute Toxicity

Toxicological assessments classify M2C4N as harmful upon ingestion and capable of causing skin and eye irritation. The compound is noted for its potential respiratory irritant effects .

Toxicity Parameter Classification
Acute Oral ToxicityCategory 4
Skin Corrosion/IrritationCategory 2
Eye Damage/IrritationCategory 2
Specific Target Organ ToxicityRespiratory System

Environmental Impact

M2C4N's environmental persistence has raised concerns regarding its degradation products. Studies have shown that related compounds can lead to methemoglobinemia and are classified as weakly mutagenic and teratogenic . Monitoring of these compounds in environmental samples indicates their presence at significant concentrations, highlighting the need for careful management and disposal.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various nitrobenzoate derivatives, M2C4N was found to have potent antibacterial effects against strains such as Staphylococcus aureus and Klebsiella pneumoniae. The study reported MIC values as low as 0.03125 μg/mL for certain derivatives, indicating strong potential for development into therapeutic agents .

Case Study 2: Electro-Optic Applications

Another study investigated the use of M2C4N in liquid crystal displays (LCDs). The results indicated that doping with M2C4N improved the electro-optic performance significantly, with applications in fast-switching LCDs being proposed due to enhanced dielectric properties .

Q & A

Q. What are the optimal reaction conditions for synthesizing methyl 2-chloro-4-nitrobenzoate from 2-chloro-4-nitrobenzoic acid?

Methodological Answer: The esterification of 2-chloro-4-nitrobenzoic acid typically employs methanol and catalytic sulfuric acid under reflux. Evidence from synthesis protocols shows yields of ~90% when using a 1:10 molar ratio of acid to methanol, with reflux durations of 12–16 hours . Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from residual acid and byproducts. Key validation steps include TLC monitoring (Rf ~0.5 in 3:7 EA/hexane) and FT-IR analysis for ester C=O stretch (~1720 cm⁻¹) .

Q. How can researchers mitigate challenges in reducing the nitro group of this compound to an amine?

Methodological Answer: The nitro-to-amine reduction is commonly achieved using SnCl₂ in ethanol under reflux. However, competing hydrolysis of the ester group can occur if reaction conditions are not tightly controlled. Experimental data indicate that maintaining a 3:1 molar excess of SnCl₂ to substrate at 55°C for 1.5 hours minimizes hydrolysis, achieving ~83% yield of methyl 4-amino-2-chlorobenzoate . Post-reaction neutralization with sodium bicarbonate and extraction with ethyl acetate are essential to isolate the amine product.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • ¹H NMR (DMSO-d₆): Key signals include δ 8.35 (d, J = 2.0 Hz, H-3), 8.23 (dd, J = 8.5, 2.0 Hz, H-5), and 3.90 (s, OCH₃) .
  • LC-MS : A molecular ion peak at m/z 216.1 [M+H]⁺ confirms the molecular weight .
  • XRD : Crystallographic data (e.g., monoclinic P2₁/c space group) validate molecular packing and hydrogen-bonding patterns in solid-state studies .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways for Suzuki-Miyaura couplings involving this compound?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for cross-coupling reactions. For example, coupling with 3-chlorophenylboronic acid using Pd(PPh₃)₄ in toluene/dioxane requires optimizing steric and electronic parameters. Experimental yields of ~95% correlate with computed activation energies for oxidative addition steps . Computational tools like Gaussian or ORCA are recommended for simulating reaction trajectories.

Q. What strategies resolve contradictions in observed vs. predicted hydrogen-bonding networks in this compound cocrystals?

Methodological Answer: Graph-set analysis (R₂²(8) or R₄⁴(12) motifs) and Hirshfeld surface calculations can reconcile discrepancies. For instance, in the cocrystal with 4-aminopyridinium, unexpected N–H⋯O interactions (2.85 Å) dominate over Cl⋯O contacts, attributed to steric hindrance from the nitro group . Single-crystal XRD paired with CrystalExplorer software is critical for visualizing these interactions .

Q. How do solvent polarity and microwave irradiation impact palladium-catalyzed cyanation of this compound?

Methodological Answer: Microwave-assisted reactions in DMF at 150°C for 4 hours enhance cyanation efficiency (yield: ~40%) compared to conventional heating. Polarity effects favor SNAr mechanisms, with CuCN as a dual nucleophile/ligand. TLC (EA/hexane) and LC-MS (m/z 207.1 [M+H]⁺) confirm product formation .

Troubleshooting Common Experimental Issues

Q. Why does column chromatography purification of this compound sometimes yield low recovery?

Methodological Answer: The nitro group’s polarity increases adsorption on silica gel. Using a gradient elution (5% → 20% EA in hexane) and pre-adsorption of the crude product onto Celite® improves recovery. Adding 1% triethylamine to the mobile phase reduces tailing caused by residual acidity .

Q. How can researchers address discrepancies in melting points reported for this compound derivatives?

Methodological Answer: Polymorphism and solvent inclusion (e.g., hydrate formation) often explain variability. DSC analysis and variable-temperature XRD can identify polymorphic transitions. For example, a derivative may exhibit mp 43–45°C (monoclinic) vs. 50–52°C (orthorhombic) due to packing differences .

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